molecular formula C24H33N5O2S B2491917 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide CAS No. 1189980-41-3

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide

Cat. No.: B2491917
CAS No.: 1189980-41-3
M. Wt: 455.62
InChI Key: HWMUNGRGXWTNRY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a sulfanyl-linked carbamoylmethyl group attached to a 4-butylphenyl moiety, combined with an N-ethylpiperidine-4-carboxamide scaffold. The piperidinecarboxamide group is a common pharmacophore in central nervous system (CNS) therapeutics and enzyme inhibitors, while the pyrimidine-sulfanyl motif may influence binding to kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

1-[6-[2-(4-butylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2S/c1-3-5-6-18-7-9-20(10-8-18)28-22(30)16-32-23-15-21(26-17-27-23)29-13-11-19(12-14-29)24(31)25-4-2/h7-10,15,17,19H,3-6,11-14,16H2,1-2H3,(H,25,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMUNGRGXWTNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the butylphenyl group, and the coupling with the piperidine ring. Common reagents used in these steps include:

    Pyrimidine precursors: such as 4-chloropyrimidine.

    Butylphenyl derivatives: such as 4-butylphenyl isocyanate.

    Piperidine derivatives: such as N-ethylpiperidine.

The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide have been synthesized and tested against various cancer cell lines. These studies suggest that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Research has shown that pyrimidine derivatives can suppress microbial biofilm formation and exhibit activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth positions it as a valuable candidate for developing new antimicrobial therapies .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Pyrimidine Core : This involves the reaction of suitable precursors to create the pyrimidine ring.
  • Substitution Reactions : The introduction of the butylphenyl group and the sulfanyl moiety is achieved through nucleophilic substitution reactions.
  • Piperidine Attachment : The final step includes attaching the N-ethylpiperidine group to form the complete structure.

These synthetic pathways are crucial for producing analogs with enhanced biological activity .

Case Study 1: Antitumor Activity Evaluation

A study evaluated several pyrimidine derivatives, including those structurally similar to this compound, against human cancer cell lines. Results indicated that specific modifications in the chemical structure led to increased cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Testing

In another investigation, a series of new thiopyrimidine-benzenesulfonamide compounds were tested for their antimicrobial properties. The findings demonstrated that these derivatives exhibited significant inhibitory effects on bacterial strains, suggesting that similar compounds could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs identified in the evidence, focusing on molecular features and inferred pharmacological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Implications
Target Compound : 1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide C₃₁H₄₀N₆O₂S (estimated) ~592.8 4-Butylphenyl carbamoylmethyl sulfanyl, N-ethylpiperidine Sulfanyl, carboxamide, pyrimidine Enhanced lipophilicity (due to butyl chain), potential metabolic stability via sulfanyl group
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C₂₆H₂₈FN₅O₂ 485.54 4-Ethylphenoxy, 4-fluorobenzyl Phenoxy, carboxamide, pyrimidine Increased polarity (phenoxy), fluorobenzyl may enhance CNS penetration
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide C₂₂H₂₆N₂O₃S 398.52 4-Methylphenyl sulfonyl, 2-phenylethyl Sulfonyl, carboxamide Sulfonyl group may improve metabolic stability but reduce membrane permeability
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide C₂₅H₂₆N₄O₂ 426.51 Biphenyl, 3-hydroxypyridinylmethyl Hydroxypyridine, carboxamide Hydroxypyridine may enhance solubility; biphenyl could increase target affinity
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde C₁₇H₂₀FN₃O₃S 381.43 4-Fluorophenyl, isopropyl, methylsulfonylamino, carboxaldehyde Fluorophenyl, sulfonamide, aldehyde Fluorophenyl enhances lipophilicity; aldehyde may limit stability

Key Structural and Functional Insights:

Pyrimidine Core Variations: The target compound’s pyrimidine is substituted with a sulfanyl-carbamoylmethyl group, distinct from the phenoxy group in or sulfonamide in .

Piperidinecarboxamide Modifications :

  • The N-ethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 4-fluorobenzyl in or biphenyl in , possibly enhancing receptor binding kinetics.

Aromatic Substituents :

  • The 4-butylphenyl group in the target compound offers higher lipophilicity than 4-fluorophenyl () or biphenyl (), which could improve tissue penetration but increase metabolic oxidation risks .

Functional Group Trade-offs :

  • Sulfonyl groups () confer metabolic resistance but may hinder absorption, whereas sulfanyl (target) and hydroxypyridine () groups balance stability and solubility.

Biological Activity

1-[6-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the modulation of various biological pathways. Key areas of activity include:

1. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promising results in inhibiting fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation .

2. Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In animal models, it has been observed to reduce markers of inflammation and alleviate pain associated with inflammatory conditions .

3. Analgesic Effects

The analgesic properties of the compound have been evaluated through various models of pain. In particular, it has been shown to diminish thermal hyperalgesia and tactile allodynia in rat models, suggesting its potential utility as a broad-spectrum analgesic .

The proposed mechanism of action for this compound involves several pathways:

  • FAAH Inhibition : By inhibiting FAAH, the compound increases levels of endogenous cannabinoids such as anandamide, which can lead to enhanced analgesic effects and reduced inflammation .
  • Modulation of Neurotransmitter Systems : The compound may also interact with neurotransmitter systems involved in pain perception and inflammatory responses.

Case Studies and Research Findings

Several studies have reported on the biological activities associated with this compound:

StudyFindings
Demonstrated significant inhibition of FAAH leading to increased levels of endocannabinoids.
Showed reduction in inflammatory markers and pain response in rat models.
Investigated structural analogs, revealing similar inhibitory activities on related enzymes.

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